Pyrazolidine Dihydrochloride: Chemical Profiling, Synthesis, and Catalytic Applications
Pyrazolidine Dihydrochloride: Chemical Profiling, Synthesis, and Catalytic Applications
Executive Summary
Pyrazolidine dihydrochloride (CAS: 89990-54-5) is a saturated, five-membered endocyclic hydrazine salt that serves as a critical building block in organic synthesis and pharmaceutical development[1]. While traditionally utilized as a precursor for bicyclic pyrazolidines and pyrazolidinedione derivatives, recent advances have highlighted its unique utility as a hydrazine-type organocatalyst. This technical guide provides an in-depth analysis of its physicochemical properties, details the causality behind its optimized intramolecular Raschig synthesis, and outlines its application in accelerating multicomponent Biginelli reactions.
Physicochemical Profile & Structural Dynamics
Pyrazolidine dihydrochloride consists of a saturated pyrazolidine ring stabilized by two equivalents of hydrochloric acid. The presence of the dihydrochloride salt renders the compound highly water-soluble and hygroscopic, necessitating careful storage under inert, dry conditions.
Table 1: Core Physicochemical and Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | Pyrazolidine dihydrochloride |
| CAS Number | 89990-54-5[2],[1] |
| Molecular Formula | C₃H₁₀Cl₂N₂ (or C₃H₈N₂·2HCl)[2] |
| Molecular Weight | 145.03 g/mol [2],[1] |
| SMILES | C1CNNC1.Cl.Cl[2] |
| Topological Polar Surface Area | 24.1 Ų[1] |
Synthesis & Manufacturing: The Intramolecular Raschig Amination
Historically, pyrazolidine was synthesized via the reaction of 1,3-dibromopropane with hydrazine—a method plagued by high costs and poor scalability[3]. The modern, industrially viable approach utilizes an intramolecular Raschig amination, reacting 1,3-diaminopropane (DAP) with sodium hypochlorite (NaOCl)[4],[3].
Mechanistic Causality
The Raschig synthesis occurs in two distinct steps:
-
Oxidation: NaOCl oxidizes DAP to form the intermediate N-chloro-1,3-diaminopropane.
-
Cyclization: The intermediate undergoes intramolecular cyclization to form the pyrazolidine free base, which is subsequently neutralized to the dihydrochloride salt[4],[3].
Why an excess of DAP? A stoichiometric ratio leads to severe intermolecular side reactions (e.g., polymerization). By utilizing a massive excess of DAP (ratios of [DAP]₀/[OCl⁻]₀ ranging from 8:1 to 20:1), the reaction is forced into pseudo-first-order kinetics, promoting intramolecular cyclization and boosting yields to over 80%[4],[3]. Why high alkalinity? The cyclization rate constant ( k2 ) is highly pH-dependent. At pH > 13.5, the rate of cyclization increases exponentially, outcompeting degradation pathways[3].
Fig 1. Mechanistic pathway of Pyrazolidine Dihydrochloride synthesis via Raschig amination.
Protocol 1: Self-Validating Synthesis & Extraction Workflow
This protocol incorporates real-time spectroscopic validation to ensure step-completion.
-
Reagent Preparation: Prepare an aqueous solution of 1,3-diaminopropane (DAP) at 298 K. Ensure the molar ratio of DAP to NaOCl is at least 8:1[4].
-
Oxidation (Step 1): Slowly add NaOCl to the DAP solution under continuous stirring.
-
Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The formation of N-chloro-1,3-diaminopropane exhibits a distinct absorption band at λ = 252 nm (molar extinction coefficient ϵ = 364 L·mol⁻¹·cm⁻¹)[3]. Proceed only when absorbance plateaus.
-
-
Alkaline Cyclization (Step 2): Add anhydrous NaOH to drive the pH above 13.5 and induce phase separation (demixing) at 293 K[4],[3]. Recover the organic phase.
-
Amine Recycling: Add hydrochloric acid at 283 K to precipitate the excess DAP as a dihydrochloride salt. Filter and neutralize with NaOH to recycle up to 97% of the unreacted DAP[4].
-
Product Isolation: Evaporate the remaining aqueous phase to yield a 68% w/w solution of pyrazolidine dihydrochloride. Perform selective crystallization to isolate the high-purity solid[4].
Organocatalysis: The Biginelli Reaction
The Biginelli reaction is a multicomponent condensation of an aldehyde, a β -keto ester (e.g., ethyl acetoacetate), and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[5],[6]. DHPMs are highly valued in medicinal chemistry as calcium channel blockers and antihypertensive agents.
Catalytic Causality
Traditionally, Biginelli reactions require harsh Brønsted acids (like HCl) and elevated temperatures. However, using standard HCl at room temperature yields only ~18% of the desired DHPM due to poor stabilization of the rate-determining N-acyliminium ion[7],.
Pyrazolidine dihydrochloride acts as a superior, mild Brønsted acid/hydrazine-type organocatalyst. The unique structural microenvironment provided by the pyrazolidine core facilitates the formation of the N-acyliminium ion without triggering the rapid decomposition of the aldehyde substrate[7],.
Fig 2. Catalytic cycle of the Biginelli reaction accelerated by Pyrazolidine Dihydrochloride.
Table 2: Solvent Effects in Pyrazolidine·2HCl-Catalyzed Biginelli Reactions Solvent selection is critical. Alcoholic solvents can lead to competitive acetal formation, but secondary alcohols provide the perfect balance of solubility and intermediate stabilization[7].
| Solvent | Target Aldehyde | DHPM Yield (%) | Mechanistic Observation |
| Isopropanol (i-PrOH) | Hexanal / p-Anisaldehyde | 79% / High | Optimal stabilization of N-acyliminium ion[7] |
| Dimethyl Sulfoxide (DMSO) | Hexanal | Moderate | Competitive solvent binding limits turnover[7] |
| Ethanol (EtOH) | Hexanal | 0% (Decomposition) | Acetal formation outcompetes cyclization[7] |
| Methanol (MeOH) | Hexanal | 0% (Decomposition) | Rapid enehydrazine side-product formation[7] |
Protocol 2: Pyrazolidine-Catalyzed Biginelli Condensation
-
Reaction Setup: In a dry round-bottom flask, combine the aromatic aldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), and urea (1.5 equiv).
-
Catalyst Addition: Add 5–10 mol% of pyrazolidine dihydrochloride[7].
-
Solvent Introduction: Suspend the mixture in isopropanol (i-PrOH) to prevent unwanted acetal decomposition pathways[7].
-
Execution: Stir the mixture at room temperature. The mild acidity of the catalyst accelerates the reaction without the need for refluxing conditions.
-
Purification: Upon completion (monitored by TLC), precipitate the DHPM product by adding crushed ice/water, filter, and recrystallize from hot ethanol.
Handling, Stability, and Safety
As a dihydrochloride salt, the compound is inherently stable but highly hygroscopic. It must be stored in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) to prevent deliquescence.
Hazard Identification: According to standard chemical safety classifications, pyrazolidine dihydrochloride is an irritant[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE Requirements: Use nitrile gloves, safety goggles, and handle within a certified chemical fume hood to mitigate inhalation risks[1].
References
-
National Center for Biotechnology Information (NIH). "Pyrazolidine dihydrochloride | C3H10Cl2N2 | CID 12314782." PubChem. Available at: [Link]
-
El Hajj, A., Labarthe, E., Bougrine, A.J., & Delalu, H. "Synthesis of pyrazolidine by intramolecular raschig amination: modelling and optimization." Chemical Engineering Transactions, 24, 31-36 (2011). AIDIC. Available at: [Link]
-
El Hajj, A., et al. "New process of preparation of pyrazolidine: synthesis, extraction and flow-sheet." MATEC Web of Conferences (2013). Available at: [Link]
-
Suzuki, I., Iwata, Y., & Takeda, K. "Biginelli reactions catalyzed by hydrazine type organocatalyst." Tetrahedron Letters, 49(21), 3407-3411 (2008). Available at: [Link]
Sources
- 1. Pyrazolidine dihydrochloride | C3H10Cl2N2 | CID 12314782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolidine dihydrochloride CAS#89990-54-5 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 3. aidic.it [aidic.it]
- 4. matec-conferences.org [matec-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
